4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-N-ethylpyrimidin-2-amine
Description
This compound features a bicyclic cyclopenta[d]pyrimidine core linked via a piperazine moiety to a pyrimidin-2-amine group substituted with an ethyl chain. The ethyl group on the pyrimidin-2-amine may modulate lipophilicity and metabolic stability compared to methyl or bulkier substituents.
Properties
IUPAC Name |
4-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7/c1-2-18-17-19-7-6-15(22-17)23-8-10-24(11-9-23)16-13-4-3-5-14(13)20-12-21-16/h6-7,12H,2-5,8-11H2,1H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRFAGPTUMPZSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocyclic Modifications
A. Cyclopenta[d]pyrimidine Derivatives
2-Chloro-N-(4-piperidinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine hydrochloride ():
- A chloro substituent at position 2 increases molecular polarity (Cl electronegativity) and may enhance target affinity but reduce solubility.
- Molecular weight: 289.2 g/mol (vs. target compound’s estimated ~400–420 g/mol).
- The hydrochloride salt improves bioavailability via enhanced aqueous solubility .
- Lab-use restrictions highlight reactivity concerns .
B. Pyrimidine/Pyrido-Pyrimidine Analogues
Piperazine-Linked Analogues
Key Findings and Implications
- Piperazine Linkers : Ubiquitous in analogues, improving solubility and enabling modular synthesis (e.g., SNAr reactions) .
- Substituent Effects :
- Ethyl (target compound) balances lipophilicity and metabolic stability better than methyl (E5) or chloro (E2).
- Sulfonyl (E14) and nitro (E15) groups introduce polarity but may complicate ADME profiles.
- Synthetic Efficiency: Yields vary widely (74% in E3 vs.
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